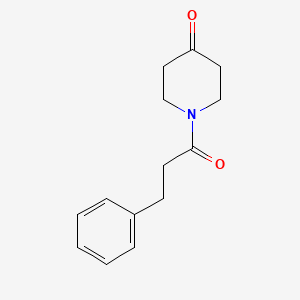
3,5-ditert-butyl-N-(1,2,4-triazol-4-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-ditert-butyl-N-(1,2,4-triazol-4-yl)benzamide, also known as DTB-T, is a novel compound that has gained significant attention in the field of scientific research. This compound belongs to the class of triazole-based compounds and has shown promising results in various biological applications.
Mecanismo De Acción
3,5-ditert-butyl-N-(1,2,4-triazol-4-yl)benzamide exerts its biological effects by inhibiting the activity of several enzymes and proteins, including but not limited to, HDAC6, HSP90, and PAK4. By inhibiting these enzymes and proteins, 3,5-ditert-butyl-N-(1,2,4-triazol-4-yl)benzamide can induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation, and protect neurons from damage.
Biochemical and Physiological Effects:
3,5-ditert-butyl-N-(1,2,4-triazol-4-yl)benzamide has been shown to have several biochemical and physiological effects. In cancer cells, 3,5-ditert-butyl-N-(1,2,4-triazol-4-yl)benzamide can induce cell cycle arrest and apoptosis by inhibiting the activity of HDAC6 and PAK4. Inflammatory cells, 3,5-ditert-butyl-N-(1,2,4-triazol-4-yl)benzamide can reduce the production of pro-inflammatory cytokines by inhibiting the activity of HSP90. In neurons, 3,5-ditert-butyl-N-(1,2,4-triazol-4-yl)benzamide can protect against oxidative stress and reduce the production of reactive oxygen species.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,5-ditert-butyl-N-(1,2,4-triazol-4-yl)benzamide has several advantages for lab experiments. It is easy to synthesize and has shown promising results in various biological applications. However, 3,5-ditert-butyl-N-(1,2,4-triazol-4-yl)benzamide also has some limitations. It has low solubility in water, which can make it difficult to use in certain experiments. Additionally, 3,5-ditert-butyl-N-(1,2,4-triazol-4-yl)benzamide can be toxic at high concentrations, which can limit its use in certain applications.
Direcciones Futuras
There are several future directions for the research of 3,5-ditert-butyl-N-(1,2,4-triazol-4-yl)benzamide. One potential direction is to investigate the use of 3,5-ditert-butyl-N-(1,2,4-triazol-4-yl)benzamide in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another potential direction is to investigate the use of 3,5-ditert-butyl-N-(1,2,4-triazol-4-yl)benzamide in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to understand the mechanism of action of 3,5-ditert-butyl-N-(1,2,4-triazol-4-yl)benzamide and to optimize its use in various biological applications.
Métodos De Síntesis
3,5-ditert-butyl-N-(1,2,4-triazol-4-yl)benzamide can be synthesized through a multistep process that involves the reaction of 4-chlorobenzonitrile with tert-butylamine, followed by the reaction with sodium azide and copper (I) iodide to form 3,5-ditert-butyl-4-azido-benzonitrile. The final step involves the reaction of 3,5-ditert-butyl-4-azido-benzonitrile with 1,2,4-triazole-4-amine in the presence of palladium (II) acetate and triphenylphosphine to form 3,5-ditert-butyl-N-(1,2,4-triazol-4-yl)benzamide.
Aplicaciones Científicas De Investigación
3,5-ditert-butyl-N-(1,2,4-triazol-4-yl)benzamide has shown promising results in various scientific research applications. It has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. 3,5-ditert-butyl-N-(1,2,4-triazol-4-yl)benzamide has also been found to have anti-inflammatory properties, which can be useful in the treatment of inflammatory diseases. Additionally, 3,5-ditert-butyl-N-(1,2,4-triazol-4-yl)benzamide has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Propiedades
IUPAC Name |
3,5-ditert-butyl-N-(1,2,4-triazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O/c1-16(2,3)13-7-12(8-14(9-13)17(4,5)6)15(22)20-21-10-18-19-11-21/h7-11H,1-6H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQEKVGBFRVHABG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(=O)NN2C=NN=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-ditert-butyl-N-(1,2,4-triazol-4-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(4-methylpiperidin-1-yl)ethyl]methanesulfonamide](/img/structure/B7464543.png)

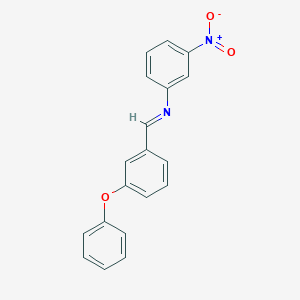

![3-{[2-(4-methoxyphenoxy)ethyl]thio}-5-methyl-4-phenyl-4H-1,2,4-triazole](/img/structure/B7464569.png)
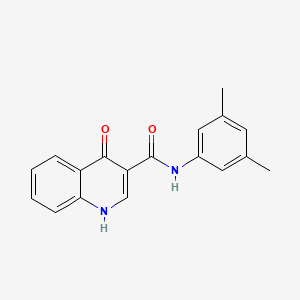
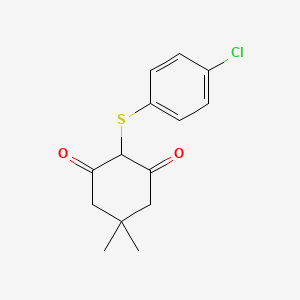
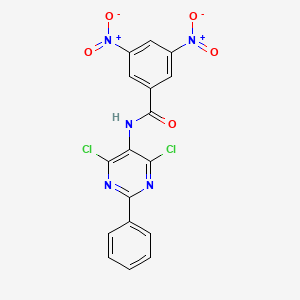
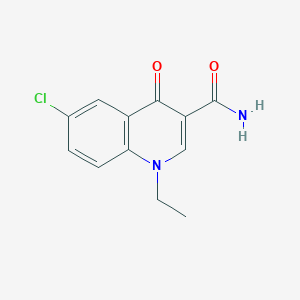

![1-[3-(Pyridin-4-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B7464619.png)
